molecular formula C11H5BrN4 B8329604 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

Cat. No.: B8329604
M. Wt: 273.09 g/mol
InChI Key: XTOBMPDPWTVRSM-UHFFFAOYSA-N
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Description

3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The presence of bromine and nitrile groups in its structure makes it a versatile compound for various synthetic and research applications.

Preparation Methods

The synthesis of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-bromo-2-aminopyridine and 2-cyanopyridine can be used. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products, and reduction reactions can be used to modify the nitrile group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological systems .

Comparison with Similar Compounds

3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile can be compared with other pyrrole derivatives such as:

    3-Iodo-6-bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole: Similar structure but with an iodine atom, which may alter its reactivity and biological activity.

    Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit various biological activities, making them useful for comparison in terms of reactivity and applications.

The uniqueness of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H5BrN4

Molecular Weight

273.09 g/mol

IUPAC Name

12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

InChI

InChI=1S/C11H5BrN4/c12-6-1-9-8-2-7(3-13)14-5-10(8)16-11(9)15-4-6/h1-2,4-5H,(H,15,16)

InChI Key

XTOBMPDPWTVRSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C3=C(N2)C=NC(=C3)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of a mixture of 3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid amide (5.0 g, 17.2 mmol) and triethylamine (24.0 mL, 172 mmol) in THF (200 mL) was slowly added trifluoroacetic anhydride (12.0 mL, 86 mmol). Upon complete addition, the reaction mixture was allowed to warm to ambient temperature and the stirring was continued for an additional 4 h. After this time, the solvent was removed in vacuo and the resultant residue was loaded onto H-MN. The residue was then purified by flash chromatography (silica, 330 g column, ISCO, 0-100% ethyl acetate in hexane) to afford the title compound as a pale brown solid (2.30 g, 49%). 1H NMR (DMSO-D6, 300 MHz): 13.05 (s, 1H), 9.08-9.04 (m, 2H), 8.91 (d, J=1.1 Hz, 1H), 8.79 (d, J=2.3 Hz, 1H). LCMS (Method B): RT=2.98 min, M+H+=271, 273.
Name
3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid amide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
49%

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